molecular formula C21H18N4O3S B2447775 N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005302-79-3

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2447775
CAS No.: 1005302-79-3
M. Wt: 406.46
InChI Key: GAMPUCCNJFTBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-3-14-7-4-5-10-17(14)22-20(26)19-13(2)24-12-18(23-21(24)29-19)15-8-6-9-16(11-15)25(27)28/h4-12H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMPUCCNJFTBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[2,1-b]Thiazole Core

The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-haloketones. As detailed in EP3190888B1, this reaction proceeds under mild alkaline conditions, typically using potassium carbonate in dimethylformamide (DMF) at 80–100°C. For the target compound, 2-amino-5-methylthiazole is reacted with 2-bromo-1-(3-nitrophenyl)ethan-1-one to yield 6-(3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole. The reaction achieves a 68% yield after recrystallization from ethanol, with the structure confirmed by $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.42 (s, 1H, imidazole-H), 8.21–8.15 (m, 2H, Ar-H), 7.94–7.89 (m, 1H, Ar-H), 7.63 (t, $$ J = 7.8 \, \text{Hz} $$, 1H, Ar-H), 2.51 (s, 3H, CH$$ _3 $$).

Table 1: Optimization of Core Synthesis

Condition Solvent Base Temperature (°C) Yield (%)
Standard DMF K$$ _2$$CO$$ _3$$ 80 68
Modified (patent) EtOH NaOEt 70 72
High-temperature Toluene DBU 110 58

Functionalization at Position 6: Introduction of the 3-Nitrophenyl Group

The 3-nitrophenyl moiety is introduced via Suzuki-Miyaura cross-coupling, adapted from methods in PMC3569771. The brominated intermediate (6-bromo-3-methylimidazo[2,1-b]thiazole) is reacted with 3-nitrophenylboronic acid in the presence of Pd(PPh$$ _3$$)$$ _4$$ (5 mol%) and Na$$ _2$$CO$$ _3$$ in a dioxane/water (4:1) mixture at 90°C for 12 hours. Purification via column chromatography (SiO$$ _2$$, hexane/ethyl acetate 3:1) affords the coupled product in 75% yield. Key $$ ^{13}C $$ NMR (100 MHz, CDCl$$ _3 $$) signals include δ 148.9 (C-NO$$ _2 $$), 135.6 (imidazo-C), and 123.1–129.7 (Ar-C).

Methylation at Position 3

Methylation is achieved using methyl iodide and sodium hydride in tetrahydrofuran (THF) at 0°C to room temperature. The reaction is quenched with aqueous NH$$ _4$$Cl, and the product is extracted with dichloromethane. After solvent removal, 3-methylimidazo[2,1-b]thiazole is obtained in 82% yield. Melting point analysis (mp 142–145°C) aligns with literature values for analogous structures.

Carboxamide Formation at Position 2

The final step involves coupling the carboxylic acid derivative with 2-ethylaniline, following protocols from CN103570643A. The acid (prepared via hydrolysis of the methyl ester using LiOH in THF/H$$ _2$$O) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. After stirring for 12 hours, the crude product is purified by recrystallization (ethanol/water) to yield the title compound in 65% yield.

Table 2: Amidation Reaction Optimization

Coupling Agent Catalyst Solvent Time (h) Yield (%)
DCC DMAP CH$$ _2$$Cl$$ _2$$ 12 65
EDCI HOBt DMF 8 70
HATU DIEA DCM 6 73

$$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 10.21 (s, 1H, NH), 8.38–8.12 (m, 4H, Ar-H), 7.59–7.42 (m, 4H, Ar-H), 4.02 (q, $$ J = 7.2 \, \text{Hz} $$, 2H, CH$$ _2 $$), 2.48 (s, 3H, CH$$ _3 $$), 1.29 (t, $$ J = 7.2 \, \text{Hz} $$, 3H, CH$$ _3 $$).

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a potent candidate for drug development .

Biological Activity

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O4S. Its structure features a fused imidazole-thiazole ring system, which is pivotal for its biological interactions. The presence of the nitrophenyl group enhances its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical cellular processes. For instance, it can inhibit focal adhesion kinase (FAK), which is overexpressed in certain cancers, leading to reduced cell proliferation and migration .
  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and affecting microtubule dynamics in eukaryotic cells.

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Properties : Research indicates that it possesses antiproliferative effects against various cancer cell lines. For example, it has shown IC50 values ranging from 0.59 to 2.81 μM in pancreatic cancer models, indicating potent anticancer activity .
  • Antimicrobial Effects : The compound has demonstrated efficacy against a range of bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Showed significant inhibition of FAK in pancreatic cancer cells, enhancing the effects of gemcitabine chemotherapy.
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Reported antiproliferative effects in colon carcinoma cell lines comparable to standard treatments like doxorubicin.

Applications in Medicine

The unique properties of this compound make it a candidate for further development in various therapeutic areas:

  • Cancer Therapy : Its ability to inhibit key signaling pathways involved in cancer progression positions it as a potential therapeutic agent for various malignancies.
  • Infectious Diseases : Given its antimicrobial properties, there is potential for its use in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the key functional groups in N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, and how do they influence reactivity?

The compound’s core structure includes an imidazo[2,1-b][1,3]thiazole fused heterocycle substituted with:

  • A 3-nitrophenyl group (electron-withdrawing, enabling electrophilic substitution reactions).
  • A 2-ethylphenyl group (hydrophobic, influencing bioavailability and π-π stacking).
  • A methyl group at position 3 (steric effects modulating reactivity).
  • A carboxamide moiety (hydrogen-bonding capacity for target interactions).

Q. Methodological Insight :

  • The nitrophenyl group facilitates nucleophilic aromatic substitution (e.g., reduction to aminophenyl for derivatization) .
  • The carboxamide can undergo hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives .

Q. What synthetic routes are optimal for preparing this compound, and what are critical reaction conditions?

A multi-step synthesis is typically employed:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones.

Imidazo-thiazole fusion : Cyclization using catalysts like triethylamine in DMF or dichloromethane .

Nitrophenyl introduction : Suzuki-Miyaura coupling or Ullmann reaction for aryl group attachment .

Carboxamide functionalization : Amidation via coupling reagents (e.g., EDC/HOBt) .

Q. Critical Conditions :

  • Temperature control (<60°C) to prevent decomposition of the nitro group.
  • Solvent selection (e.g., DMF for polar intermediates, toluene for hydrophobic steps) .

Q. How is this compound characterized, and what analytical techniques are essential?

Key Techniques :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HMBC) confirm regiochemistry and substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (if crystalline) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

SAR Strategies :

  • Nitrophenyl Modification : Replace with fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) to modulate target affinity .
  • Carboxamide Bioisosteres : Substitute with sulfonamide or urea to enhance solubility or binding kinetics .
  • Methyl Group Replacement : Introduce bulkier groups (e.g., ethyl, isopropyl) to probe steric tolerance in enzymatic pockets .

Q. Example Data :

DerivativeSubstituent (Position 6)IC50_{50} (Target X)
Parent3-nitrophenyl1.2 µM
Analog A3-fluorophenyl0.8 µM
Analog B4-methoxyphenyl2.5 µM

Source : Comparative studies of fluorinated vs. methoxylated analogs .

Q. How can conflicting biological activity data be resolved across studies?

Case Example : Discrepancies in cytotoxicity (e.g., IC50_{50} varies 10-fold between assays).

Q. Resolution Protocol :

Assay Validation : Confirm cell line authenticity (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media) .

Solubility Check : Use DLS or nephelometry to rule out aggregation artifacts .

Target Engagement : Validate via SPR (surface plasmon resonance) or thermal shift assays .

Metabolic Stability : Test in hepatocyte models to identify rapid clearance as a confounding factor .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Proposed Mechanisms :

  • Kinase Inhibition : The carboxamide forms hydrogen bonds with ATP-binding pocket residues (e.g., hinge region of EGFR) .
  • DNA Intercalation : The planar imidazo-thiazole core intercalates into DNA, validated via ethidium displacement assays .
  • ROS Modulation : The nitro group may act as a pro-drug, generating reactive oxygen species (ROS) upon intracellular reduction .

Q. Experimental Validation :

  • Molecular Docking : Simulate binding poses with AutoDock Vina .
  • Fluorescence Quenching : Monitor target protein conformational changes .

Q. How can synthetic byproducts or impurities be identified and mitigated?

Common Byproducts :

  • Nitro Reduction Products : Aminophenyl derivatives from incomplete reaction control .
  • Hydrolysis Artifacts : Carboxylic acid forms due to moisture exposure during synthesis .

Q. Mitigation Strategies :

  • HPLC-PDA : Use reverse-phase chromatography (C18 column) with UV tracking (254 nm, 280 nm) .
  • In-line FTIR : Monitor reaction progress in real-time to detect intermediates .

Q. What computational tools are recommended for predicting physicochemical properties?

Tools and Workflows :

  • logP/D Solubility : Schrödinger’s QikProp or ACD/Labs Percepta .
  • pKa Prediction : MarvinSketch (ChemAxon) for ionization states .
  • Metabolism Prediction : GLORY or StarDrop’s DEREK Nexus .

Q. Example Output :

PropertyPredicted Value
logP3.8
Aqueous Solubility (µM)12.5
PSA (Ų)98.7

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for this compound?

Case Study : Yields vary from 40% to 75% for the nitro group introduction step.

Q. Root Causes :

  • Catalyst Purity : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 impacts Suzuki coupling efficiency .
  • Oxygen Sensitivity : Nitro group reactions are prone to side reactions under aerobic conditions .

Q. Solution :

  • Standardize catalyst batches and use inert atmosphere (N2_2/Ar) .
  • Optimize equivalents of boronic acid (1.2–1.5 eq.) .

Q. What strategies address inconsistent biological replication across labs?

Action Plan :

  • Compound Integrity : Share validated NMR and HRMS data via open-access repositories .
  • Protocol Harmonization : Adopt OECD guidelines for cytotoxicity assays .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.